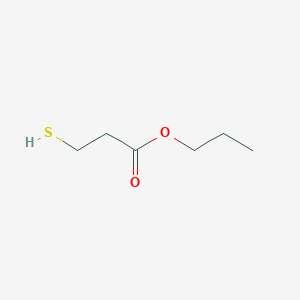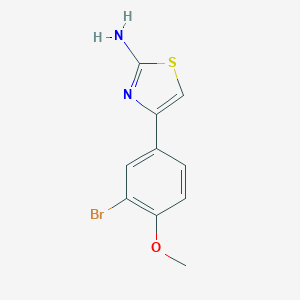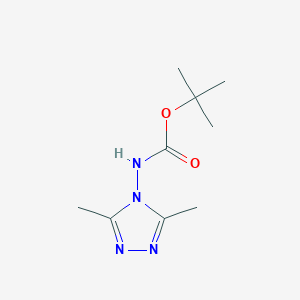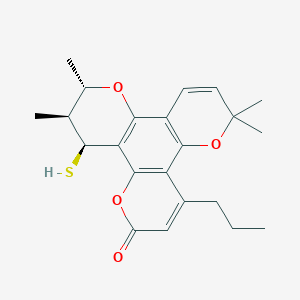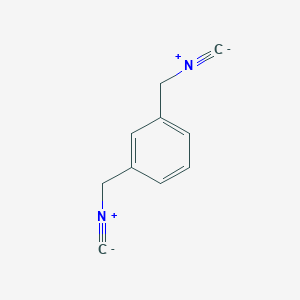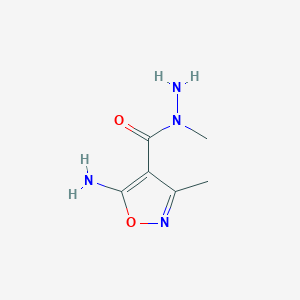
3-Acetyl-3-methylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-3-methylcyclopentan-1-one (AMC) is a cyclic ketone with a molecular formula of C8H12O2. AMC is a versatile compound used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-3-methylcyclopentan-1-one is not well understood. However, it is believed that 3-Acetyl-3-methylcyclopentan-1-one acts as a nucleophile in various chemical reactions, including the Claisen-Schmidt condensation, the Michael addition reaction, and the Friedel-Crafts acylation reaction. 3-Acetyl-3-methylcyclopentan-1-one may also act as a ligand for various metal ions, including copper and nickel.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Acetyl-3-methylcyclopentan-1-one are not well studied. However, it is believed that 3-Acetyl-3-methylcyclopentan-1-one may have antiviral, antitumor, and anti-inflammatory properties. 3-Acetyl-3-methylcyclopentan-1-one may also have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Acetyl-3-methylcyclopentan-1-one in lab experiments include its versatility, ease of synthesis, and availability. 3-Acetyl-3-methylcyclopentan-1-one is also stable under various reaction conditions and can be easily purified. The limitations of using 3-Acetyl-3-methylcyclopentan-1-one in lab experiments include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are many future directions for the research and development of 3-Acetyl-3-methylcyclopentan-1-one. One direction is the synthesis of novel compounds based on the 3-Acetyl-3-methylcyclopentan-1-one scaffold for various applications, including drug discovery and materials science. Another direction is the study of the mechanism of action of 3-Acetyl-3-methylcyclopentan-1-one and its derivatives. Additionally, the development of new synthesis methods for 3-Acetyl-3-methylcyclopentan-1-one and its derivatives is an area of future research. Finally, the study of the biochemical and physiological effects of 3-Acetyl-3-methylcyclopentan-1-one and its derivatives is an area of future research.
Métodos De Síntesis
3-Acetyl-3-methylcyclopentan-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation, the Michael addition reaction, and the Friedel-Crafts acylation reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with a carbonyl compound to form a β-hydroxyketone, which is then dehydrated to form the final product. The Michael addition reaction involves the reaction of a Michael donor with a Michael acceptor to form a β-ketoester, which is then decarboxylated to form the final product. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst to form the final product.
Aplicaciones Científicas De Investigación
3-Acetyl-3-methylcyclopentan-1-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 3-Acetyl-3-methylcyclopentan-1-one is used as a building block for the synthesis of various compounds, including pharmaceuticals, fragrances, and natural products. In medicinal chemistry, 3-Acetyl-3-methylcyclopentan-1-one has been used as a scaffold for the development of various drugs, including antitumor, antiviral, and anti-inflammatory agents. In materials science, 3-Acetyl-3-methylcyclopentan-1-one has been used as a precursor for the synthesis of various polymers and materials, including conducting polymers and metal-organic frameworks.
Propiedades
Número CAS |
173547-34-7 |
|---|---|
Nombre del producto |
3-Acetyl-3-methylcyclopentan-1-one |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-acetyl-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)8(2)4-3-7(10)5-8/h3-5H2,1-2H3 |
Clave InChI |
UYJCIPXPQDTJGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(=O)C1)C |
SMILES canónico |
CC(=O)C1(CCC(=O)C1)C |
Sinónimos |
Cyclopentanone, 3-acetyl-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



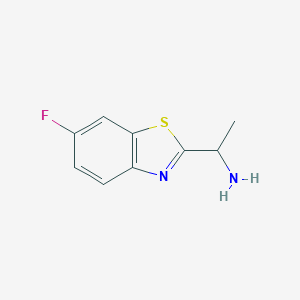

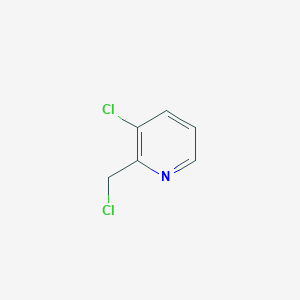
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
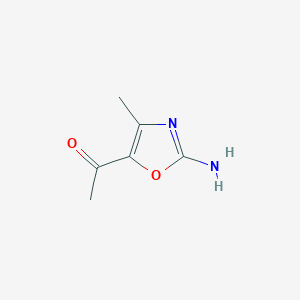
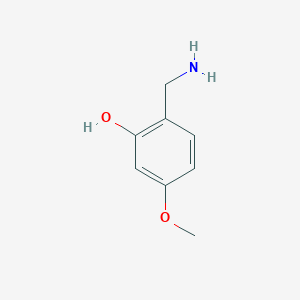
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)

